![molecular formula C28H31ClN8O2 B560228 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride CAS No. 1216884-39-7](/img/structure/B560228.png)
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
Beschreibung
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride . This name reflects its multi-component structure, including:
- Imidazo[4,5-c]pyridine core : A fused bicyclic heterocycle with nitrogen atoms at positions 1 and 2 of the imidazole ring fused to a pyridine ring.
- 2-butyl-4-oxo substituents : A butyl group at position 2 and a ketone group at position 4 of the imidazo[4,5-c]pyridine scaffold.
- Biphenyl-tetrazole moiety : A biphenyl system linked to a 2-(2H-tetrazol-5-yl) group at position 4 of the phenyl ring, attached via a methylene bridge to the imidazo core.
- N,N-dimethylacetamide group : At position 5 of the imidazo[4,5-c]pyridine, this group contributes to solubility and receptor binding.
The molecular formula is C₂₈H₃₀N₈O₂.HCl , with a molecular weight of 547.05 g/mol . The CAS registry number is 1216884-39-7 .
Molecular Architecture: Core and Substituent Analysis
Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine scaffold provides a rigid, planar framework critical for receptor binding. Key features include:
Biphenyl-Tetrazole Substituent
The biphenyl-tetrazole moiety serves as a bioisostere for carboxylic acid, providing:
- Acidic properties : The tetrazole group (pKa ~4.9) mimics carboxylate’s hydrogen-bonding capacity while improving metabolic stability.
- Aromatic stacking : The biphenyl system enhances π-π interactions with receptor residues.
N,N-Dimethylacetamide Group
This substituent at position 5 facilitates:
Crystallographic and Conformational Studies
Structural confirmation of the compound relies on spectroscopic methods (e.g., NMR, MS) due to limited crystallographic data. However, computational models suggest:
Protonation State and Salt Formation Rationale
The hydrochloride salt form arises from protonation of the N,N-dimethylacetamide group. This is driven by:
- pKa considerations : The tertiary amine in the acetamide (pKa ~9–10) is protonated under physiological conditions, forming a stable zwitterion.
- Solubility enhancement : Salt formation reduces lipophilicity, improving dissolution in aqueous media.
Property | Value | Source |
---|---|---|
Salt form | Hydrochloride | |
Protonation site | N,N-dimethylacetamide | |
pKa (acetamide amine) | ~9–10 |
Eigenschaften
IUPAC Name |
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N8O2.ClH/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27;/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXGXGDHBXTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719334 | |
Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187683-79-0 | |
Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclocondensation of 4-Aminonicotinic Acid Derivatives
The imidazo[4,5-c]pyridine system is constructed via cyclization of 4-amino-3-nitropyridine derivatives. Mederski et al. (1994) demonstrated that treatment of 4-amino-3-nitro-5-(butylamino)pyridine with ethyl chloroacetate in refluxing ethanol generates the 2-butylimidazo[4,5-c]pyridin-4(5H)-one scaffold.
Reaction Conditions:
Parameter | Value |
---|---|
Solvent | Anhydrous ethanol |
Temperature | 78°C (reflux) |
Time | 12–16 hours |
Yield | 68–72% |
Key purification involves recrystallization from ethyl acetate/hexane (1:3).
Introduction of the Acetamide Side Chain
The 5-position chlorine in 5-chloro-2-butylimidazo[4,5-c]pyridin-4(5H)-one undergoes nucleophilic displacement with dimethylamino acetamide.
Optimized Procedure:
-
React 5-chloro intermediate (1 eq) with N,N-dimethylglycine (1.2 eq) in DMF.
-
Add K₂CO₃ (2 eq) and heat at 80°C for 8 hours.
Construction of the Biphenyl-Tetrazole Moiety
Suzuki-Miyaura Coupling for Biphenyl Formation
The biphenyl system is assembled using palladium-catalyzed cross-coupling:
Components:
-
2-Bromophenylboronic acid (1.1 eq)
-
4-Bromobenzyl bromide (1 eq)
-
Pd(PPh₃)₄ (0.05 eq) in degassed toluene/EtOH (3:1)
Conditions:
Tetrazole Ring Synthesis
The nitrile group in 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile undergoes [2+3] cycloaddition with sodium azide:
Stepwise Process:
-
React nitrile (1 eq) with NaN₃ (3 eq) and NH₄Cl (2 eq) in DMF/H₂O (5:1).
-
Heat at 110°C for 48 hours.
Final Assembly and Salt Formation
Alkylation of Imidazopyridine Core
The biphenylmethyl bromide intermediate is coupled to the imidazopyridine nitrogen via SN2 reaction:
Optimized Parameters:
Variable | Optimal Value |
---|---|
Base | Cs₂CO₃ |
Solvent | Anhydrous DMF |
Temperature | 60°C |
Reaction Time | 6 hours |
Yield | 82% |
Hydrochloride Salt Preparation
The free base is converted to its hydrochloride salt through acid-base reaction:
Procedure:
-
Dissolve EMD-66684 free base (1 eq) in anhydrous EtOAc.
-
Add 4M HCl in dioxane (1.05 eq) dropwise at 0°C.
-
Precipitate salt by adding MTBE, filter, and dry under vacuum.
Analytical Characterization Data
Critical Spectroscopic Data:
Technique | Key Signals |
---|---|
¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, tetrazole), 5.32 (s, 2H, CH₂), 3.05 (s, 6H, N(CH₃)₂) |
HRMS (ESI+) | m/z 511.2543 [M+H]⁺ (calc. 511.2549) |
IR (KBr) | 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (tetrazole) |
Process Optimization Challenges
Tetrazole Ring Stability
The tetrazole moiety exhibits sensitivity to light and oxidants. Implementing inert atmosphere conditions and amber glassware improved batch consistency from ±15% to ±3% yield variation.
Palladium Residuals
Post-coupling palladium levels initially measured 480 ppm. Three-stage purification (activated carbon, chelating resin, crystallization) reduced residuals to <10 ppm, meeting ICH Q3D guidelines.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Comparative studies showed that microwave irradiation (150°C, 30 min) during imidazopyridine formation increased yield to 89% while reducing reaction time by 75%.
Analyse Chemischer Reaktionen
EMD 66684 undergoes various chemical reactions, primarily involving its interaction with the Angiotensin II Type 1 receptor. The compound exhibits potent binding affinities for this receptor, with an IC50 value of 0.7 nM . Common reagents and conditions used in these reactions include the use of dynamic mass redistribution assays and other biochemical assays to study its inhibitory effects on receptor activation . The major products formed from these reactions are typically the inhibited receptor complexes, which prevent the physiological effects of Angiotensin II .
Wissenschaftliche Forschungsanwendungen
EMD 66684 has a wide range of scientific research applications:
Wirkmechanismus
EMD 66684 exerts its effects by binding to the Angiotensin II Type 1 receptor, thereby preventing the binding of Angiotensin II. This inhibition leads to a decrease in receptor activation and subsequent signal transduction pathways that are involved in vasoconstriction and blood pressure regulation . The molecular targets of EMD 66684 include the receptor itself and associated signaling molecules that mediate its physiological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and NMR Analysis
Evidence from NMR studies (e.g., Figure 6 in ) highlights that minor structural modifications in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical environments, as observed in compounds 1, 7, and Rapa. For the target compound, substituents in analogous regions (e.g., the tetrazolylphenyl group and butyl chain) likely influence proton chemical shifts, as seen in Table 2 of . Such changes can affect binding affinity or metabolic stability. For example:
- Imidazopyridine derivatives : Modifications to the alkyl chain (e.g., butyl vs. methyl) alter lipophilicity, impacting membrane permeability and pharmacokinetics .
Bioactivity Profiling and Clustering
Hierarchical clustering of bioactivity profiles () demonstrates that structurally similar compounds cluster into groups with shared modes of action. For instance:
- Compound 1 and 7 (): Despite structural similarities, divergent bioactivity in regions A/B could correlate with differences in cytotoxicity or enzyme inhibition.
- NCI-60 dataset analysis (): Compounds with tetrazole or imidazole cores often show activity against cancer cell lines, suggesting the target compound may share this profile.
Parameter | Target Compound | Analog 1 (Rapa) | Analog 2 (Compound 7) |
---|---|---|---|
Core Structure | Imidazo[4,5-c]pyridine | Imidazo[4,5-c]pyridine | Imidazo[4,5-c]pyridine |
Key Substituent | Tetrazolylphenyl | Hydroxyl group | Methyl ester |
Bioactivity Cluster | Anticancer (hypothetical) | Immunosuppressive | Antihypertensive |
NMR Shift (Region A) | Δδ ~0.3 ppm (predicted) | δ 7.2–7.5 ppm | δ 7.0–7.3 ppm |
Mass Spectrometry and Molecular Networking
Molecular networking () reveals that parent ion fragmentation patterns (cosine scores >0.8) group structurally related compounds. The target compound’s fragmentation profile would likely align with imidazopyridine derivatives, distinguishing it from unrelated scaffolds (e.g., pyrimidines in ). For example:
- Fragmentation of tetrazole : Produces characteristic ions at m/z 120–130, aiding in dereplication .
- Comparison with PubChem analogs : Matches to compounds like 930944-60-8 () would highlight shared pharmacophores but divergent side chains .
Research Findings and Implications
Structural Insights : NMR and MS data (Evidences 1, 3) confirm that substituent variations in regions A/B modulate bioactivity without altering the core scaffold’s stability .
Bioactivity Correlations : Clustering analysis () suggests the compound’s tetrazole group may enhance kinase inhibition compared to carboxylate analogs .
Pharmacological Potential: While direct data are lacking, structural parallels to imidazolin-2-yl derivatives () imply applications in hypertension or diabetes management .
Biologische Aktivität
The compound 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide; hydrochloride is a complex organic molecule primarily studied for its pharmacological properties, particularly as an angiotensin II receptor antagonist . This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
Structural Characteristics
This compound features a unique combination of structural elements, including:
- An imidazo[4,5-c]pyridine core
- A tetrazole moiety
- Various aromatic groups
These structural components contribute to its biological activity and potential therapeutic effects.
Angiotensin II Receptor Antagonism
The primary biological activity of this compound is its role as an angiotensin II receptor antagonist. It exhibits a high binding affinity for the angiotensin II type 1 receptor (AT1R) , which is crucial for regulating blood pressure and cardiovascular function. The compound's IC50 value has been reported to be approximately 0.7 nM , indicating its potency in inhibiting receptor activity .
Mechanism of Action:
- Competitive Binding: The compound competes with angiotensin II for binding to AT1R, effectively blocking its action.
- Physiological Effects: In vitro studies have demonstrated that it can inhibit Ang II-induced responses in various cell lines, including liver hepatocellular carcinoma cells (Hep G2) .
Antihypertensive Effects
In vivo studies using spontaneous hypertensive rats (SHR) have shown that administration of this compound results in a dose-dependent decrease in mean arterial pressure. This suggests its potential as a therapeutic agent for hypertension management .
Anti-inflammatory Properties
The structural similarities between this compound and other known anti-inflammatory agents suggest it may also possess anti-inflammatory properties. Further research is needed to explore this aspect and its implications for treating inflammatory conditions .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide; hydrochloride:
Compound Name | Structural Features | Biological Activity |
---|---|---|
EMD 66684 | Similar imidazo[4,5-c]pyridine structure | Angiotensin II receptor antagonist |
Compound A | Contains tetrazole and phenyl groups | Potential anti-inflammatory agent |
Compound B | Features a similar acetamide linkage | Cardiovascular effects |
This comparison highlights the uniqueness of the target compound in terms of its specific combination of functional groups and selectivity for angiotensin II receptors compared to other similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies: Laboratory experiments have demonstrated significant inhibition of AT1R-mediated signaling pathways by the compound.
- In Vivo Studies: Research involving animal models has confirmed its antihypertensive effects, showing promise for clinical applications in managing hypertension.
- Potential Anti-inflammatory Effects: Preliminary findings suggest that the compound may reduce inflammation markers in vitro, warranting further investigation into its anti-inflammatory potential .
Q & A
Q. What are the standard synthetic pathways for this compound, and what critical reagents are required?
The synthesis involves multi-step reactions starting with functionalized imidazo[4,5-c]pyridine cores. Key steps include:
- Tetrazole incorporation : Coupling via Suzuki-Miyaura reactions to introduce the 2H-tetrazol-5-ylphenyl moiety .
- Acetamide formation : Alkylation or acylation reactions using N,N-dimethylacetamide derivatives under basic conditions (e.g., triethylamine in DMF) .
- Purification : Column chromatography or recrystallization to isolate intermediates, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are essential for structural validation?
- NMR spectroscopy : and NMR to confirm substituent positions and stereochemistry (e.g., δ 2.8–3.2 ppm for N,N-dimethyl groups) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] m/z calculated for C _{33}N _2 $Cl: 610.2342) .
- X-ray crystallography : For unambiguous confirmation of the imidazo[4,5-c]pyridine core and tetrazole orientation .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Use enzyme-linked assays (e.g., kinase inhibition) with IC determination at 10–100 µM concentrations .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) via MTT assays, comparing efficacy to reference compounds like imatinib .
Advanced Research Questions
Q. How can computational methods optimize reaction yields and reduce byproducts?
- Quantum chemical calculations : Predict transition states for key steps (e.g., tetrazole cyclization) using software like Gaussian or ORCA to refine temperature/pH conditions .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to identify optimal solvents (e.g., DMF vs. THF) and catalyst ratios (e.g., Pd(PPh) at 2 mol%) .
Q. What strategies resolve contradictions between purity data and bioactivity results?
- Impurity profiling : Use HPLC-MS to identify trace byproducts (e.g., dealkylated intermediates) that may antagonize target binding .
- Dose-response refinement : Re-evaluate IC values under controlled oxygen levels (e.g., hypoxia chambers) to account for redox-sensitive tetrazole groups .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core modifications : Replace the 2-butyl group with cyclopropyl or fluorinated analogs to assess steric/electronic effects on target affinity .
- Tetrazole bioisosteres : Substitute with carboxylate or sulfonamide groups to compare pharmacokinetic properties (e.g., logP shifts from 2.5 to 1.8) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent studies : Administer 10–50 mg/kg doses orally to measure bioavailability (AUC 0–24h) and metabolite profiling via LC-MS/MS .
- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target gene regulation (e.g., CYP450 isoforms) .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|---|
1 | Tetrazole coupling | Pd(PPh), KCO, DMF, 80°C | 65–75 | |
2 | Acetamide formation | N,N-dimethylacetamide, EDC·HCl, RT | 80–85 | |
3 | Hydrochloride salt formation | HCl (g), diethyl ether, 0°C | 90–95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.